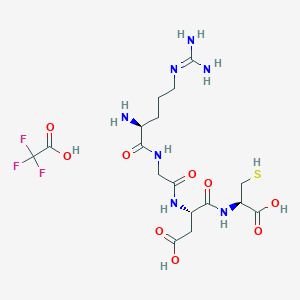

Arg-Gly-Asp-Cys (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arg-Gly-Asp-Cys (TFA) ist eine Peptidverbindung, die als Bindungsmotiv von Fibronectin an Zell-Adhäsionsmoleküle dient. Sie ist bekannt für ihre Fähigkeit, die Thrombozytenaggregation und die Fibrinogenbindung zu hemmen . Diese Verbindung wird aufgrund ihrer signifikanten biologischen Aktivitäten in der wissenschaftlichen Forschung häufig eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Arg-Gly-Asp-Cys (TFA) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS) unter Verwendung der Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie. Der Prozess umfasst die folgenden Schritte :

Kupplung: Die Aminosäuren werden nacheinander zu einem festen Trägerharz hinzugefügt. Jede Aminosäure ist durch eine Fmoc-Gruppe geschützt, um unerwünschte Reaktionen zu verhindern.

Entschützung: Die Fmoc-Gruppe wird mit einer Base wie Piperidin entfernt, um die Aminogruppe für die nächste Kupplungsreaktion freizulegen.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und entschützt mit einem Spaltungsgemisch, das typischerweise Trifluoressigsäure (TFA), Wasser und Scavenger wie Triisopropylsilan (TIPS) enthält, um Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Arg-Gly-Asp-Cys (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arg-Gly-Asp-Cys (TFA) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Cysteinrest kann unter oxidativen Bedingungen Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit Reduktionsmitteln wie Dithiothreitol (DTT) wieder zu freien Thiolgruppen reduziert werden.

Substitution: Das Peptid kann an Substitutionsreaktionen teilnehmen, insbesondere an den Amino- und Carboxylenden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Luft oxidation.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidhexafluorophosphat) für die Peptidbindungsbildung.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Disulfid-verknüpfte Dimere (Oxidation) und freie Thiolpeptide (Reduktion).

Wissenschaftliche Forschungsanwendungen

Arg-Gly-Asp-Cys (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht für seine Rolle in der Zell-Adhäsion, Migration und Wundheilung.

Medizin: Erforscht für sein Potenzial in der Entwicklung von Antithrombose-Therapien aufgrund seiner Fähigkeit, die Thrombozytenaggregation zu hemmen.

Industrie: Wird bei der Entwicklung von Biomaterialien und Gewebezüchtungsgerüsten eingesetzt.

Wirkmechanismus

Arg-Gly-Asp-Cys (TFA) übt seine Wirkungen aus, indem es an Zell-Adhäsionsmoleküle bindet, insbesondere an Integrine. Diese Wechselwirkung hemmt die Thrombozytenaggregation und die Fibrinogenbindung, wodurch die Blutgerinnselbildung verhindert wird . Die molekularen Zielstrukturen umfassen Integrin-Rezeptoren auf der Zelloberfläche, die eine entscheidende Rolle bei der Zell-Adhäsion und Signalwegen spielen.

Wissenschaftliche Forschungsanwendungen

Arg-Gly-Asp-Cys (TFA) has a wide range of applications in scientific research :

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cell adhesion, migration, and wound healing.

Medicine: Explored for its potential in developing anti-thrombotic therapies due to its ability to inhibit platelet aggregation.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Wirkmechanismus

Arg-Gly-Asp-Cys (TFA) exerts its effects by binding to cell adhesion molecules, specifically integrins. This interaction inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation . The molecular targets include integrin receptors on the cell surface, which play a crucial role in cell adhesion and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Arg-Gly-Asp-Ser: Ein weiteres Peptid mit ähnlichen Zell-Adhäsionseigenschaften.

Gly-Arg-Gly-Asp-Ser: Bekannt für seine Rolle bei der Hemmung der Fibronectinbindung an Thrombozytenbindungsstellen.

Cyclo(Arg-Gly-Asp-D-Phe-Val): Ein zyklisches Peptid mit hoher Affinität zu Integrinen und einem starken Inhibitor der Zell-Adhäsion.

Einzigartigkeit

Arg-Gly-Asp-Cys (TFA) ist einzigartig aufgrund seiner spezifischen Sequenz und Fähigkeit, Disulfidbrücken zu bilden, die seine Stabilität und biologische Aktivität verbessern können. Seine Fähigkeit, die Thrombozytenaggregation und die Fibrinogenbindung zu hemmen, macht es besonders wertvoll in der medizinischen Forschung und in therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFGGKXZCJCXNM-YWUTZLAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28F3N7O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 6-(2,5-dioxopyrrol-1-yl)hexanoate](/img/structure/B8176009.png)

![4-[[2-[4-[6-[(6-Acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B8176020.png)

![(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8176041.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8176050.png)

![Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-](/img/structure/B8176053.png)